Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-
CAS No.: 643029-04-3
Cat. No.: VC16911185
Molecular Formula: C10H17N6O4P
Molecular Weight: 316.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 643029-04-3 |
|---|---|
| Molecular Formula | C10H17N6O4P |
| Molecular Weight | 316.25 g/mol |
| IUPAC Name | [4-amino-2-(6-aminopurin-9-yl)butoxy]methylphosphonic acid |
| Standard InChI | InChI=1S/C10H17N6O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19) |
| Standard InChI Key | VMQCDGGNRLMUMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C(CCN)COCP(=O)(O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, [4-amino-2-(6-aminopurin-9-yl)butoxy]methylphosphonic acid, reflects its intricate structure. Key features include:
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Phosphonic acid group: A phosphorus atom bonded to three oxygen atoms (two hydroxyl groups, one double-bonded oxygen) and a methylene bridge.
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Amino-functionalized butoxy chain: A four-carbon chain with an amino group at the 4-position and a purine derivative at the 2-position.
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Purine moiety: A 6-aminopurine (adenine) base, critical for nucleic acid-like interactions.
The molecular formula is C₁₀H₁₇N₆O₄P, with a molecular weight of 316.25 g/mol. The SMILES notation (C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CN)N) and InChIKey (HENGFVSQKQUJES-UHFFFAOYSA-N) further delineate its connectivity.
Comparative Structural Analysis
The compound’s activity is influenced by the positioning of its functional groups. For example, its isomer, phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS No. 643028-96-0), differs in the purine’s attachment site (3-position vs. 2-position), altering steric and electronic properties.
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically involves:
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Precursors: Phosphorous acid, primary amines, formaldehyde, and ammonium chloride.
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Conditions: Reaction temperatures of 100–115°C with strict control over reagent addition rates to optimize yields.
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Mechanism: A Mannich-type reaction, where formaldehyde mediates the coupling of amines and phosphonic acid derivatives.
Physicochemical Properties
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Acidity: As a diprotic acid (pKa₁ ≈ 2.0, pKa₂ ≈ 7.5), it chelates metal ions and interacts with basic residues in proteins.
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Solubility: High aqueous solubility due to ionic phosphonic acid and polar amino groups.
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Stability: Degrades under strong acidic/basic conditions or prolonged exposure to heat.
Biological Relevance and Mechanisms
Nucleic Acid Mimicry
The adenine moiety enables base-pairing interactions, mimicking natural nucleotides. This property is exploited in:
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Enzyme inhibition: Competitive binding to ATP-/GTP-dependent enzymes (e.g., kinases).
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Antiviral strategies: Disruption of viral polymerase activity through structural analogy to nucleosides.
Protein Interactions
The amino and phosphonic acid groups facilitate binding to:
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Catalytic sites: Chelation of Mg²⁺/Zn²⁺ ions in metalloenzymes.
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Surface residues: Electrostatic interactions with arginine/lysine-rich regions.
Applications in Research and Industry
Drug Design
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Kinase inhibitors: Preclinical studies suggest modulation of phosphorylation cascades in cancer cells.
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Antimicrobial agents: Disruption of bacterial cell wall synthesis via lipid phosphate mimicry.
Molecular Biology Tools
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Nucleotide analogs: Used in PCR optimization and nucleic acid labeling.
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Protein crystallization: Enhances crystal lattice formation via metal coordination.
Challenges and Future Directions
While promising, the compound faces hurdles:
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Synthetic complexity: Low yields necessitate improved catalytic methods.
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Selectivity: Off-target interactions in biological systems require structural fine-tuning.
Future research should prioritize:
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In vivo efficacy studies: To validate therapeutic potential.
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Computational modeling: For rational design of derivatives with enhanced specificity.
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